Unveiling N-trans-p-Coumaroyloctopamine: A Technical Guide to its Discovery and Isolation from Solanum melongena
Unveiling N-trans-p-Coumaroyloctopamine: A Technical Guide to its Discovery and Isolation from Solanum melongena
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of N-trans-p-Coumaroyloctopamine, a bioactive phenylpropanoid amide found in Solanum melongena (eggplant). The document details the experimental protocols for its extraction, purification, and analysis, and summarizes its known biological activities, with a focus on its role in specific signaling pathways. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
N-trans-p-Coumaroyloctopamine is a naturally occurring phenylpropanoid amide that has garnered interest within the scientific community for its potential therapeutic properties. First identified in the roots of Solanum melongena, this compound has been the subject of research exploring its antioxidant and cell-signaling modulating activities. This guide serves as a comprehensive resource for researchers seeking to isolate and study this promising molecule.
Physicochemical Properties
A summary of the key physicochemical properties of N-trans-p-Coumaroyloctopamine is provided in Table 1. This data is essential for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 299.32 g/mol | --INVALID-LINK-- |
| IUPAC Name | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | --INVALID-LINK-- |
| Physical Description | Solid | --INVALID-LINK-- |
| Melting Point | 214 - 215 °C | --INVALID-LINK-- |
| CAS Number | 66648-45-1 | --INVALID-LINK-- |
Experimental Protocols
Extraction and Isolation from Solanum melongena Roots
The following protocol is adapted from the methodology described by Sun et al. (2015) for the extraction and purification of phenylpropanoid amides from eggplant roots.[1]
3.1.1. Sample Preparation:
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Collect fresh roots of Solanum melongena.
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Wash the roots thoroughly with water to remove soil and debris.
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Air-dry the roots in a shaded, well-ventilated area until constant weight.
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Pulverize the dried roots into a fine powder using a mechanical grinder.
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Sieve the powder to ensure a uniform particle size.
3.1.2. Extraction:
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Weigh 1.0 g of the powdered eggplant root sample.
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Place the sample in a conical flask.
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Add 50 mL of methanol (B129727) to the flask.
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Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
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Filter the extract through filter paper to separate the solid residue.
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Collect the methanol extract (supernatant).
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Repeat the extraction process on the residue twice more with 50 mL of methanol each time.
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Combine the three methanol extracts.
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Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
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Re-dissolve the dried residue in a known volume of methanol for subsequent analysis and purification.
3.1.3. Purification using High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
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Gradient Program:
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0-10 min: 10-25% B
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10-30 min: 25-40% B
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30-40 min: 40-60% B
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Flow Rate: 1.0 mL/min.
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Detection: Diode Array Detector (DAD) at 325 nm.
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Injection Volume: 10 µL.
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Collect the fraction corresponding to the retention time of N-trans-p-Coumaroyloctopamine based on a reference standard.
Characterization
3.2.1. Mass Spectrometry (MS):
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Utilize a hybrid ion trap time-of-flight mass spectrometer (IT-TOF-MS) coupled with HPLC.
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The mass fragmentation patterns of N-trans-p-Coumaroyloctopamine can be used for its identification.[1]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
Table 2: Spectroscopic Data for N-trans-p-Coumaroyloctopamine
| Data Type | Key Signals/Fragments |
| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, and the octopamine (B1677172) moiety. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the octopamine and coumaroyl groups. |
| MS/MS | Characteristic fragment ions include m/z 147.04 (p-coumaroyl moiety) and fragments from the octopamine portion.[1] |
Biological Activity and Signaling Pathways
Antioxidant Activity
N-trans-p-Coumaroyloctopamine has been reported to exhibit antioxidant properties. The antioxidant capacity can be quantified using standard in vitro assays.
4.1.1. DPPH Radical Scavenging Assay Protocol:
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Prepare a stock solution of N-trans-p-Coumaroyloctopamine in methanol.
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Prepare a series of dilutions of the stock solution.
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Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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In a 96-well plate, add 50 µL of each sample dilution and 150 µL of the DPPH solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity for each concentration.
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Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
4.1.2. ABTS Radical Cation Decolorization Assay Protocol:
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Prepare ABTS radical cation (ABTS•⁺) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours before use.
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Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
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Add 10 µL of the N-trans-p-Coumaroyloctopamine sample (at various concentrations) to 190 µL of the diluted ABTS•⁺ solution.
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Incubate for 6 minutes at room temperature.
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Measure the absorbance at 734 nm.
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Calculate the percentage of inhibition and determine the IC₅₀ value.
Table 3: Quantitative Antioxidant Activity Data (Hypothetical Values for Illustration)
| Assay | IC₅₀ (µg/mL) |
| DPPH | Data not yet available in literature |
| ABTS | Data not yet available in literature |
PI3K/AKT/GSK3β Signaling Pathway
Recent studies have indicated that N-trans-p-Coumaroyloctopamine may exert its biological effects through the modulation of the PI3K/AKT/GSK3β signaling pathway. This pathway is crucial in regulating cellular processes such as glucose metabolism, cell growth, and survival.
4.2.1. Western Blot Analysis Protocol:
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Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media. Treat the cells with varying concentrations of N-trans-p-Coumaroyloctopamine for a specified duration (e.g., 24 hours).
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Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and GSK3β overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Quantitative Data Summary
The quantitative analysis of N-trans-p-Coumaroyloctopamine in various parts of the eggplant plant reveals its distribution.
Table 4: Content of N-trans-p-Coumaroyloctopamine in Solanum melongena
| Plant Part | Concentration Range (µg/g dry weight) | Reference |
| Roots | 10.51 - 105.79 | [1] |
| Stems | 1.83 - 12.45 | [1] |
| Leaves | 0.98 - 9.76 | [1] |
| Fruits | Not Detected - 0.54 | [1] |
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of N-trans-p-Coumaroyloctopamine from Solanum melongena. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
